molecular formula C10H19Cl2N3 B6225109 4-(3-ethyl-1H-pyrazol-1-yl)piperidine dihydrochloride CAS No. 2768326-41-4

4-(3-ethyl-1H-pyrazol-1-yl)piperidine dihydrochloride

Cat. No.: B6225109
CAS No.: 2768326-41-4
M. Wt: 252.2
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Description

4-(3-ethyl-1H-pyrazol-1-yl)piperidine dihydrochloride is a heterocyclic compound that features a pyrazole ring fused to a piperidine ring

Chemical Reactions Analysis

Types of Reactions

4-(3-ethyl-1H-pyrazol-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or piperidine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups to the pyrazole or piperidine rings .

Mechanism of Action

The mechanism of action of 4-(3-ethyl-1H-pyrazol-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites or receptor binding pockets, inhibiting their activity or modulating their function . The piperidine ring enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-ethyl-1H-pyrazol-1-yl)piperidine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This compound’s structural features allow for versatile modifications, making it a valuable scaffold in drug discovery and development .

Properties

CAS No.

2768326-41-4

Molecular Formula

C10H19Cl2N3

Molecular Weight

252.2

Purity

95

Origin of Product

United States

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